molecular formula C6H11ClN2O3S B2377335 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride CAS No. 2094130-11-5

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride

Cat. No. B2377335
M. Wt: 226.68
InChI Key: YUMVMGLFMYXRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, also known as AMPIPYRAZOLE, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a critical role in various cellular processes such as cell growth, proliferation, and survival.

Scientific Research Applications

Selective Mesylation of Amino Groups

Research by Kim et al. (1999) has shown the effectiveness of selective mesylation in differentiating amino groups. This is relevant to compounds like 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, as it pertains to the selective modification of amino groups, potentially impacting its chemical behavior and applications (Sun Young Kim et al., 1999).

Gold-Catalyzed Oxidative Annulation

Zimin et al. (2020) discussed the gold(I)-catalyzed oxidative annulation involving ynamides. This process, which includes compounds similar to 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, is significant for the generation of multi-substituted oxazole derivatives, showcasing the chemical's versatility in organic synthesis (Dmitry P. Zimin et al., 2020).

Catalytic N-Alkynylation of Amides

The research by Zhang et al. (2004) on the catalytic cross-coupling of amides with alkynyl bromides highlights the potential of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride in organic synthesis. This catalytic protocol suggests the chemical's utility in the synthesis of ynamides, which are crucial in various organic reactions (Yanshi Zhang et al., 2004).

Amino Acid Analysis in Proteins

Simpson et al. (1976) described a method for amino acid analysis in proteins using a hydrolysate that could potentially involve derivatives like 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride. This method highlights the relevance of such compounds in biochemical analysis and protein characterization (R. Simpson et al., 1976).

Synthesis of Amino Acid-Derived Ynamides

Takai et al. (2021) focused on the synthesis of amino acid-derived ynamides, using compounds related to 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride. This research is significant for its application in creating unique amino acid derivatives, which can be important in medicinal chemistry and drug development (R. Takai et al., 2021).

Asymmetric Synthesis of Aminoalkanesulfonic Acids

Jiaxi Xu's (2002) study on the transformation of amino alcohol methanesulfonates into aminoalkanesulfonates reveals the potential of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride in asymmetric synthesis. This transformation is crucial for developing chiral compounds used in various pharmaceutical applications (Jiaxi Xu, 2002).

properties

IUPAC Name

2-amino-N-methylsulfonylpent-4-ynamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S.ClH/c1-3-4-5(7)6(9)8-12(2,10)11;/h1,5H,4,7H2,2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMVMGLFMYXRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C(CC#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride

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